molecular formula C12H11ClN2S B13769368 Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- CAS No. 75787-58-5

Hydrazine, (4-((4-chlorophenyl)thio)phenyl)-

Cat. No.: B13769368
CAS No.: 75787-58-5
M. Wt: 250.75 g/mol
InChI Key: JXRLZZYNSOTDKZ-UHFFFAOYSA-N
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Description

Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- ( 75787-58-5) is a high-purity organic compound supplied as a white powder with a stated purity of 99% . This aromatic hydrazine derivative features a chlorophenylthio ether group, making it a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for constructing nitrogen-sulfur heterocycles, a class of structures prevalent in pharmaceutical and agrochemical research . As a hydrazine derivative, its primary research application lies in the synthesis of more complex molecules, such as heterocyclic compounds, which are crucial scaffolds in drug discovery . Researchers utilize this compound to develop novel substances, including potential pharmaceutical intermediates and other fine chemicals . The compound must be handled by experienced personnel in a controlled laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

75787-58-5

Molecular Formula

C12H11ClN2S

Molecular Weight

250.75 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfanylphenyl]hydrazine

InChI

InChI=1S/C12H11ClN2S/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12/h1-8,15H,14H2

InChI Key

JXRLZZYNSOTDKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The preparation of Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- generally involves:

  • Synthesis of the diaryl sulfide intermediate containing the 4-chlorophenylthio group.
  • Introduction of the hydrazine functionality via hydrazine hydrate treatment or related hydrazine derivatives.
  • Purification and characterization of the final hydrazine compound.

Preparation of Diaryl Sulfide Intermediate

The key intermediate, 4-((4-chlorophenyl)thio)phenyl derivatives, is typically synthesized by coupling reactions between 4-chlorophenyl thiol or 4-chlorothiophenol and a suitable aryl halide or aryl derivative.

Typical Reaction Conditions:

  • Solvent: Dimethyl sulfoxide (DMSO) or ethanol.
  • Catalyst: Acid catalysts such as p-toluenesulfonic acid (p-TsOH) or iodine.
  • Temperature: Moderate heating (e.g., 78°C) under inert atmosphere.
  • Reaction time: Several hours (e.g., 4 h).

After the reaction, the mixture is quenched with sodium thiosulfate solution, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography to yield diaryl sulfide intermediates in yields ranging from 60% to 86%.

Alternative Preparation of 4-Chlorophenylhydrazine (Key Building Block)

Since the hydrazine derivative contains a 4-chlorophenylthio group, preparation of 4-chlorophenylhydrazine is a crucial step.

Reported Preparation Method:

  • Starting from 4-chloroaniline, perform diazotization by adding sodium nitrite under acidic conditions at low temperature (5–10°C).
  • Reduce the diazonium salt using sodium metabisulfite or ammonium sulfite under controlled pH (7–9) and temperature (10–35°C).
  • Hydrolyze and isolate 4-chlorophenylhydrazine or its hydrochloride salt by filtration and drying.
  • This method yields high purity product with improved yield (above 70%) and lower production cost compared to traditional methods.
Step Conditions Notes
Diazotization 4-chloroaniline + NaNO2, acid, 5–10°C Formation of diazonium salt
Reduction Sodium metabisulfite or ammonium sulfite, pH 7–9, 10–35°C Converts diazonium to hydrazine
Hydrolysis and Isolation Acidification with HCl, 50–70°C Produces hydrazine hydrochloride salt

Purification and Characterization

The final hydrazine compound is purified by column chromatography using silica gel and solvent systems such as hexane/ethyl acetate mixtures. Purity is confirmed by spectroscopic methods:

  • NMR Spectroscopy: Characteristic chemical shifts for aromatic protons, hydrazine NH protons.
  • FT-IR Spectroscopy: NH stretching bands (~3170 cm⁻¹), C=N stretches if hydrazone derivatives are formed.
  • Mass Spectrometry: Molecular ion peaks corresponding to C12H11ClN2S (molecular weight ~250.75 g/mol).

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Diaryl sulfide formation 4-chlorothiophenol + aryl halide, p-TsOH/I2 catalyst, DMSO, 78°C, 4 h 60–86 Column chromatography purification
Hydrazine introduction Hydrazine hydrate, methanol/ethanol, room temp, 3–10 h 62–68 Precipitation and filtration
4-Chlorophenylhydrazine synthesis 4-chloroaniline, NaNO2 (diazotization), sodium metabisulfite or ammonium sulfite (reduction), pH 7–9, 10–35°C >70 High purity, cost-effective

Research Outcomes and Optimization

  • Acid catalysis and solvent choice critically influence the diaryl sulfide formation yield and purity.
  • Use of ammonium sulfite in reduction avoids issues with sodium sulfite caking and improves process handling.
  • Hydrazine hydrate treatment at ambient temperature provides good conversion without harsh conditions.
  • The final hydrazine derivatives serve as valuable intermediates for further heterocyclic synthesis, confirmed by spectral data and biological activity screening.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products have diverse applications in various fields .

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Intermediates
4-((4-chlorophenyl)thio)phenyl hydrazine serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of non-steroidal anti-inflammatory drugs (NSAIDs), particularly those that selectively inhibit cyclooxygenase-2 (COX-2) enzymes. These compounds are essential in treating inflammatory conditions such as arthritis .

2. Anticancer Agents
Research indicates that hydrazine derivatives exhibit potential anticancer properties. For instance, compounds derived from 4-chlorophenyl hydrazine have been investigated for their efficacy against different cancer cell lines. The synthesis of thiazole-integrated hydrazines has shown promising results in inhibiting tumor growth, as demonstrated in studies involving breast cancer cell lines .

Agriculture

1. Pesticides and Herbicides
Hydrazine derivatives are explored for their potential use as agrochemicals. The compound can be modified to create effective pesticides and herbicides that target specific pests while minimizing environmental impact. Research on thiazole-bearing molecules indicates their effectiveness in agricultural applications due to their biological activity against pests .

Material Science

1. Polymer Chemistry
The unique properties of hydrazines make them suitable for applications in polymer chemistry. They can be used to synthesize polymers with specific characteristics such as increased thermal stability and chemical resistance. For example, hydrazine derivatives can be incorporated into polymer matrices to enhance their mechanical properties and durability .

Case Studies

1. Synthesis of NSAIDs
A notable case study involves the synthesis of a specific NSAID using 4-((4-chlorophenyl)thio)phenyl hydrazine as an intermediate. The process demonstrated high purity and yield, showcasing the compound's utility in pharmaceutical manufacturing .

2. Anticancer Activity Assessment
In a recent study, various derivatives of 4-chlorophenyl hydrazine were tested against multiple cancer cell lines, revealing significant cytotoxic effects. The structure-activity relationship (SAR) analysis highlighted how modifications to the phenyl ring could enhance anticancer efficacy .

Mechanism of Action

The mechanism of action of Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- with structurally or functionally related hydrazine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights Biological Activity Reference
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- C₁₂H₁₀ClN₂S 273.74 (calculated) Thioether-linked chlorophenyl Likely via hydrazine hydrate + chloro precursor Hypothesized antimicrobial activity -
4-Chlorophenylhydrazine hydrochloride C₆H₇ClN₂·HCl 195.06 Simple chlorophenyl hydrazine Direct reaction of 4-chloroaniline with hydrazine Intermediate in dye/pharma synthesis
3-[(4-Chlorophenyl)sulfonyl]propane hydrazide C₉H₁₂ClN₂O₂S 286.73 Sulfonyl-linked chlorophenyl Oxidation of thioether to sulfone, then hydrazide Antimicrobial activity
1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine C₁₄H₁₆ClN₃S 317.82 Thiazole ring + hydrazine Condensation of hydrazine with thiazole aldehyde MAO-B inhibition (hypothesized)
2(4-Chlorophenyloxy)-4,6-bisaryl hydrazino-1,3,5-triazines Varies (e.g., C₂₀H₁₆ClN₅O) ~400–450 Triazine core + chlorophenyl ether Reaction of dichlorotriazine with aryl hydrazines Herbicidal or antiproliferative

Key Comparisons:

Structural Complexity and Substituent Effects: The target compound’s thioether group distinguishes it from sulfonyl derivatives (e.g., ’s sulfonyl hydrazide). Compared to 4-chlorophenylhydrazine hydrochloride (), the target’s extended aromatic system may increase π-π stacking interactions, relevant in receptor binding .

Synthetic Routes :

  • Sulfonyl hydrazides () require oxidation steps (e.g., H₂O₂), whereas thioether-linked compounds like the target may avoid this, simplifying synthesis .
  • Thiazole-hydrazines () involve cyclization with thiourea or aldehydes, introducing heterocyclic complexity absent in the target compound .

Biological Activity :

  • Sulfonyl hydrazides () exhibit antimicrobial activity, likely due to sulfone’s electron-withdrawing effects enhancing electrophilicity .
  • Thiazole derivatives () show selective MAO-B inhibition, suggesting the target’s thioether group could modulate enzyme interaction differently .
  • Triazine-based hydrazines () demonstrate herbicidal activity, highlighting the role of the triazine core in disrupting metabolic pathways .

Physical Properties :

  • The target compound’s molecular weight (~273 g/mol) is intermediate between simpler chlorophenylhydrazines (~195 g/mol) and bulkier thiazole derivatives (~317 g/mol), influencing pharmacokinetic properties like diffusion rates .

Biological Activity

Hydrazine, specifically the compound 4-((4-chlorophenyl)thio)phenyl, has garnered attention for its potential biological activity. This article provides a detailed overview of its synthesis, biological effects, mechanisms of action, and case studies highlighting its pharmacological relevance.

Chemical Structure and Properties

  • IUPAC Name : Hydrazine, (4-((4-chlorophenyl)thio)phenyl)-
  • Molecular Formula : C13H12ClN2S
  • Molecular Weight : 264.76 g/mol
  • CAS Number : 63765-81-1

The compound features a chlorophenyl group attached to a phenyl ring via a thioether linkage, which is significant for its biological interactions.

Synthesis

The synthesis of hydrazine derivatives often involves the reaction of hydrazine with appropriate electrophiles. The specific synthesis pathway for 4-((4-chlorophenyl)thio)phenyl hydrazine typically includes:

  • Formation of Thioether : Reaction of 4-chlorobenzenethiol with an appropriate phenyl hydrazine derivative.
  • Purification : The product is purified through recrystallization or chromatography methods.

Antimicrobial Properties

Research indicates that hydrazine derivatives exhibit notable antimicrobial activity. A study highlighted that similar compounds showed efficacy against various bacterial strains, suggesting that modifications in the hydrazine structure could enhance this activity .

Anticancer Activity

Hydrazine derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The presence of the chlorophenyl group is believed to contribute to this activity by enhancing the compound's interaction with cellular targets .

The mechanism by which hydrazine, (4-((4-chlorophenyl)thio)phenyl)- exerts its biological effects can involve:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
  • Interaction with Cell Signaling Pathways : The chlorophenyl moiety may facilitate binding to receptors or proteins involved in key signaling pathways.

Case Studies

  • Antimalarial Activity : A related study on hydrazone derivatives demonstrated significant antimalarial effects against Plasmodium falciparum. The findings suggest that structural modifications can enhance the efficacy of hydrazine derivatives in combating malaria .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of similar compounds against neurodegenerative diseases. Results indicated that these compounds could reduce neuronal apoptosis through modulation of oxidative stress pathways .

Comparative Analysis

Compound TypeBiological ActivityReference
Hydrazine DerivativesAntimicrobial, Anticancer
Benzothiazole HydrazonesAntimalarial
Thiazole CompoundsNeuroprotective

Q & A

Q. What are the standard synthetic routes for preparing Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- derivatives?

The compound is synthesized via a multi-step protocol:

  • Step 1 : React ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate with hydrazine hydrate to form 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetohydrazide.
  • Step 2 : Perform ring closure with carbon disulfide and potassium hydroxide to generate the oxadiazole-thione scaffold.
  • Step 3 : Functionalize via nucleophilic substitution (e.g., with 2-chloro-N-(aryl)acetamide) to yield derivatives . Yield optimization includes stoichiometric control (2:1 hydrazine-to-ester ratio) and ethanol as a solvent for solubility .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=S at ~1200 cm⁻¹, N–H at ~3300 cm⁻¹).
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone.
  • HRMS : Confirms molecular mass (e.g., [M+H]+ with <3 ppm error) .

Q. What are the key solubility and stability considerations for hydrazine derivatives?

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s hydrophobic aryl groups.
  • Stability : Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation of the hydrazine moiety .

Advanced Research Questions

Q. How can computational methods predict the biological activity of hydrazine derivatives?

  • Molecular docking : Use AutoDock Vina to assess binding to targets like carbonic anhydrase IX. Key interactions include H-bonds with Thr199 and Zn²+ coordination (binding energy <−8 kcal/mol correlates with IC₅₀ <10 µM) .
  • QSAR models : Hammett σ values quantify electron-withdrawing effects (e.g., 4-chlorophenyl enhances binding by +0.23σ) .

Q. How do researchers resolve contradictions in spectroscopic data interpretation?

  • NMR ambiguities : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, DEPT-135 distinguishes CH₂ groups in the thioether linkage .
  • Crystallographic validation : Compare NMR data with X-ray structures to confirm regiochemistry .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Catalyst screening : Hybrid catalysts (e.g., Fe₃O₄@SiO₂-supported ionic liquids) improve cyclocondensation efficiency by 20–30% .
  • Reaction monitoring : TLC (hexane:EtOAc, 3:1) tracks intermediate formation; optimize time (5–6 h for hydrazide formation) .

Q. How do substituents influence reactivity in cyclocondensation reactions?

  • Electron-withdrawing groups (e.g., 4-Cl): Accelerate cyclization by polarizing the hydrazine N–H bond (kinetic studies show 2× rate increase vs. unsubstituted analogs) .
  • Steric effects : Bulky substituents at the para position reduce yields by 15–20% due to hindered nucleophilic attack .

Q. What analytical challenges arise in quantifying hydrazine derivatives in biological matrices?

  • Sample preparation : Derivatize with 4-nitrobenzaldehyde to stabilize reactive hydrazines before LC-MS analysis.
  • Matrix effects : Use isotope-labeled internal standards (e.g., d₄-4-chlorophenylhydrazine) to correct for ion suppression .

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